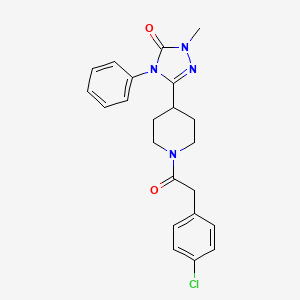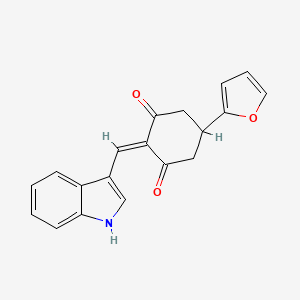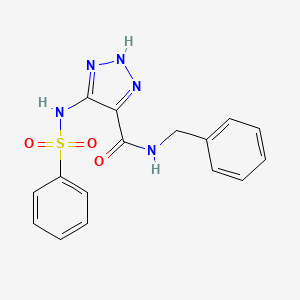![molecular formula C17H17FN4OS B14962248 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962248.png)
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the ethylsulfanyl and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazoloquinazoline core.
Substitution: Halogenation or other substitution reactions can be performed on the fluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms to the fluorophenyl ring .
科学研究应用
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties.
1,2,4-triazino[4,3-a]quinoxalines: Studied for their anticancer and antimicrobial activities.
Uniqueness
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific structural features, such as the ethylsulfanyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C17H17FN4OS |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-9-(3-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21) |
InChI 键 |
KVIILXGPGQEIOV-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B14962175.png)
![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B14962180.png)
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate](/img/structure/B14962186.png)
![N-(1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14962190.png)
![N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B14962192.png)

![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962203.png)
![2-(2-chlorophenoxy)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14962209.png)
![N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B14962223.png)
![2-amino-4',4',6',8',9'-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B14962227.png)

![2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962244.png)
![3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14962252.png)

